

Tris(trimethylsilyl) phosphite: Applications as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(trimethylsilyl) phosphite*

Cat. No.: *B155532*

[Get Quote](#)

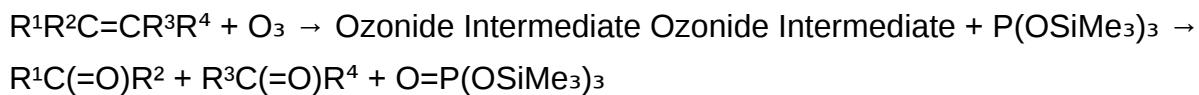
Abstract

Tris(trimethylsilyl) phosphite, $P(OSi(CH_3)_3)_3$, is a versatile trivalent phosphorus compound widely utilized in organic synthesis. Beyond its application as a phosphorylating or silylating agent, it serves as a potent and selective reducing agent. Its utility stems from the strong thermodynamic driving force of the P(III) to P(V) oxidation, forming the stable tris(trimethylsilyl) phosphate. This application note details its use in several key reductive transformations, including the workup of ozonolysis reactions, the deoxygenation of sulfoxides and hydroperoxides, and its role in the Perkow reaction. Detailed protocols, quantitative data, and mechanistic diagrams are provided to aid researchers in academic and industrial settings.

Introduction

Tris(trimethylsilyl) phosphite (TMSP) is a colorless liquid that is sensitive to moisture.^[1] Its reactivity is characterized by the nucleophilic phosphorus(III) center and the labile silicon-oxygen bonds. As a reducing agent, it offers mild reaction conditions and often clean conversions, with the primary byproduct being the high-boiling and relatively inert tris(trimethylsilyl) phosphate. This makes product purification more straightforward compared to reagents that produce water-soluble or volatile byproducts. This document outlines its primary applications as a reductant in modern organic synthesis.

Safety and Handling

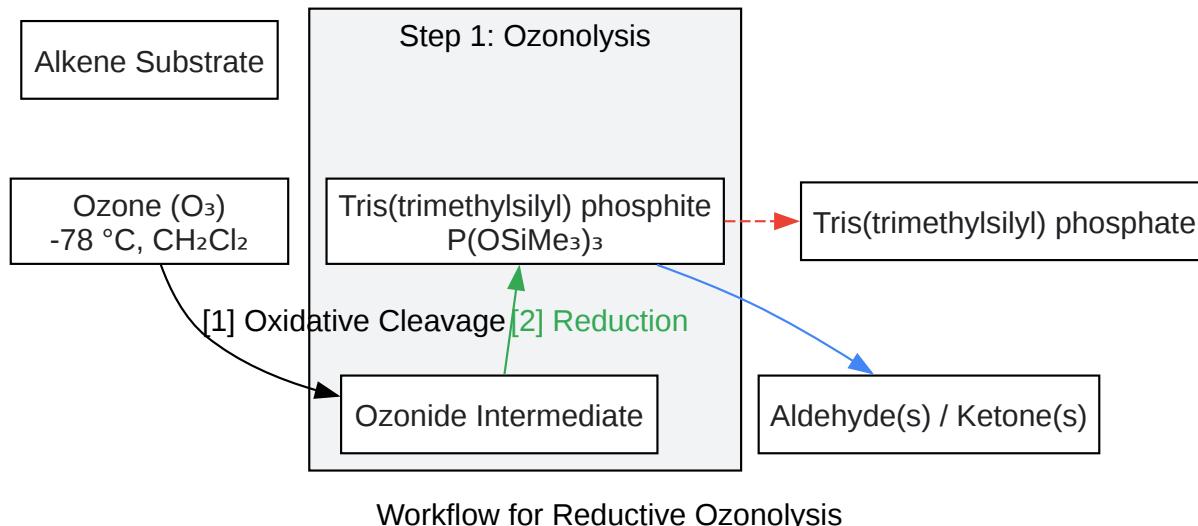

Tris(trimethylsilyl) phosphite is a combustible liquid that causes skin and serious eye irritation.[2] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical goggles or a face shield, and a lab coat.[2]
- Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[3] Keep away from heat, sparks, and open flames. Containers should be kept tightly closed and stored in a cool, dry place.[1]
- Spills: Absorb spills with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Application 1: Reductive Workup of Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of alkenes and alkynes. The intermediate ozonide formed is highly reactive and potentially explosive. A reductive workup is required to convert the ozonide into the desired aldehydes or ketones. While dimethyl sulfide (DMS) and zinc are common reagents for this step, phosphites like TMSP provide a reliable alternative, forming stable phosphate byproducts.[5]

General Reaction Scheme:



Illustrative Substrate Scope

The following table outlines the expected products from the ozonolysis of various alkenes followed by a TMSP-mediated reductive workup.

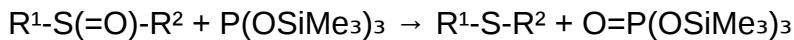
Substrate (Alkene)	Expected Carbonyl Product(s)	Typical Yield
Cyclohexene	Hexanedral	High
1-Octene	Heptanal & Formaldehyde	High
Stilbene	Benzaldehyde	High
Tetramethylethylene	Acetone	High

Diagram: Ozonolysis Reductive Workup Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the ozonolysis of an alkene followed by reductive workup with TMSP.

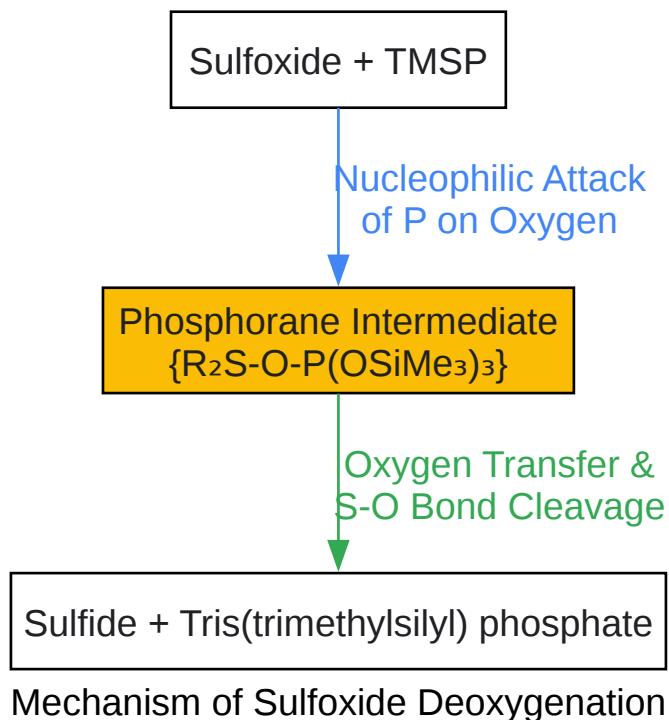
General Experimental Protocol: Ozonolysis of Cyclohexene


- Dissolve cyclohexene (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a three-neck flask equipped with a gas inlet tube and a drying tube.

- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.
- Once the reaction is complete, purge the solution with dry nitrogen or argon for 10-15 minutes to remove all residual ozone.
- While maintaining the temperature at -78 °C, add **tris(trimethylsilyl) phosphite** (1.1 equiv) dropwise to the solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- The solvent can be removed under reduced pressure to yield the crude product, hexanedral, which can be purified by distillation or chromatography.

Application 2: Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides to their corresponding sulfides is a crucial transformation in organic and medicinal chemistry. Trivalent phosphorus compounds are classic reagents for this purpose. TMSP performs this reduction under mild conditions, offering high chemoselectivity.^[3] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the resulting phosphate.


General Reaction Scheme:

Illustrative Substrate Scope

Substrate (Sulfoxide)	Product (Sulfide)	Typical Yield
Dibenzyl sulfoxide	Dibenzyl sulfide	>90%
Methyl phenyl sulfoxide	Methyl phenyl sulfide	>90%
Di-n-butyl sulfoxide	Di-n-butyl sulfide	>90%
Tetrahydrothiophene-1-oxide	Tetrahydrothiophene	>90%

Diagram: Mechanism of Sulfoxide Deoxygenation

[Click to download full resolution via product page](#)

Caption: Mechanism for the deoxygenation of sulfoxides by **tris(trimethylsilyl) phosphite**.

General Experimental Protocol: Deoxygenation of Dibenzyl Sulfoxide

- Under an inert atmosphere, add dibenzyl sulfoxide (1.0 equiv) to a flame-dried flask.
- Dissolve the sulfoxide in an anhydrous solvent such as toluene or acetonitrile.
- Add **tris(trimethylsilyl) phosphite** (1.1 equiv) to the solution via syringe.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, allow the mixture to cool to room temperature.

- Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to separate the dibenzyl sulfide from the non-polar tris(trimethylsilyl) phosphate byproduct.

Application 3: Reduction of Organic Hydroperoxides

Organic hydroperoxides, often formed as intermediates in oxidation reactions, can be sensitive and require mild reduction to the corresponding alcohols. Trivalent phosphorus compounds, including TMSP, are highly effective for this transformation, proceeding rapidly and cleanly.[6]

General Reaction Scheme:

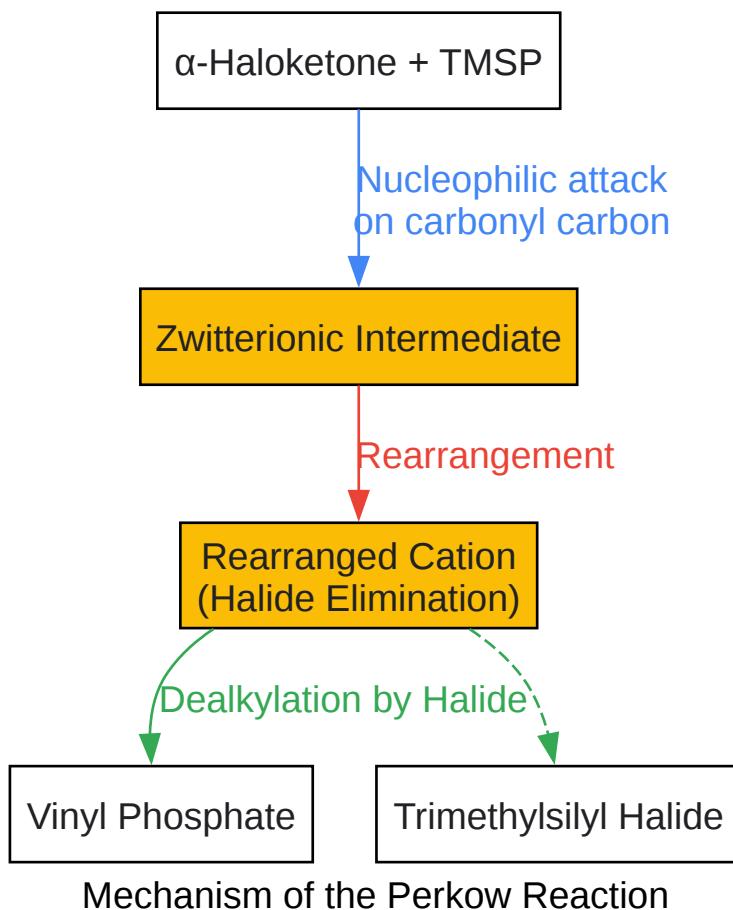
Illustrative Substrate Scope

Substrate (Hydroperoxide)	Product (Alcohol)	Typical Yield
tert-Butyl hydroperoxide	tert-Butanol	Quantitative
Cumene hydroperoxide	Cumyl alcohol	Quantitative
Cyclohexyl hydroperoxide	Cyclohexanol	Quantitative

General Experimental Protocol: Reduction of Cumene Hydroperoxide

- In a flask under an inert atmosphere, dissolve cumene hydroperoxide (1.0 equiv) in a suitable anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add **tris(trimethylsilyl) phosphite** (1.05 equiv) dropwise to the stirred solution. The reaction is often exothermic.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
- Monitor the reaction for the disappearance of peroxide (e.g., with peroxide test strips).

- The reaction mixture can be quenched by the addition of a small amount of water.
- Following a standard aqueous workup, the organic layer can be dried and concentrated to yield the crude cumyl alcohol, which can be purified if necessary.


Application 4: The Perkow Reaction

The reaction of a trialkyl phosphite with an α -haloketone can proceed via two pathways: the Michaelis-Arbuzov reaction to yield a β -ketophosphonate, or the Perkow reaction to yield a vinyl phosphate. The Perkow reaction is a side-reaction in some cases but can be the major pathway depending on the substrate and conditions.^[7] It involves the initial nucleophilic attack of the phosphite on the carbonyl carbon.^[7]

General Reaction Scheme:

Diagram: Perkow Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: The reaction mechanism of the Perkow reaction, yielding a vinyl phosphate.

General Experimental Protocol: Reaction of Chloroacetone with TMSP

- Place chloroacetone (1.0 equiv) in a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
- Add **tris(trimethylsilyl) phosphite** (1.0 equiv) to the dropping funnel.
- Add the phosphite dropwise to the chloroacetone at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

- Monitor the reaction by ^{31}P NMR spectroscopy to observe the conversion of the phosphite starting material ($\delta \approx 130$ ppm) to the vinyl phosphate product.
- The product, bis(trimethylsilyl) isopropenyl phosphate, can be isolated by vacuum distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Selective Deoxygenation of Sulfoxides to Sulfides with Phosphites Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Tris(trimethylsilyl) phosphite: Applications as a Reducing Agent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155532#tris-trimethylsilyl-phosphite-as-a-reducing-agent-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com